molecular formula C15H12N6O4 B2903924 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1286724-54-6

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2903924
CAS No.: 1286724-54-6
M. Wt: 340.299
InChI Key: RZCMKYWQOPQULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 1226455-50-0) is a synthetic organic compound with a molecular formula of C20H18N4O6 and a molecular weight of 410.4 . This chemical features a unique hybrid architecture incorporating three distinct heterocyclic systems: a 1,3,4-oxadiazole, a 1-methyl-1H-pyrazole, and a 2-oxobenzo[d]oxazole (benzoxazolone). The integration of these pharmacophores makes it a compelling candidate for exploration in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, frequently employed as a bioisostere for esters and amides due to its improved metabolic stability and ability to engage in hydrogen bonding . This moiety is present in several therapeutic agents and is associated with a wide range of biological activities, including antimicrobial and antiviral properties . The pyrazole nucleus is another privileged structure in agrochemical and pharmaceutical research, with documented biological profiles such as antioxidant and antimicrobial activity . The benzoxazolone moiety is also of significant interest due to its presence in compounds with various pharmacological activities. While specific biological data for this exact compound is not available in the public domain, its complex structure and the established research applications of its constituent parts position it as a valuable chemical tool for probing new biological targets, developing structure-activity relationships (SAR), and screening for novel therapeutic agents in areas such as infectious diseases or oncology. This product is provided for research purposes only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4/c1-20-10(6-7-16-20)13-18-19-14(25-13)17-12(22)8-21-9-4-2-3-5-11(9)24-15(21)23/h2-7H,8H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCMKYWQOPQULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling with benzoxazole: The final step involves the acylation of the oxadiazole intermediate with a benzoxazole derivative using reagents like acetic anhydride or similar acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Investigation as a building block for novel polymers or materials with specific electronic properties.

    Biological Studies: Exploration of its biological activity, including antimicrobial, antifungal, or anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins where the compound can bind and modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the 1,3,4-oxadiazole core but differ in substituents, which significantly influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis based on data from structurally related compounds (Table 1) and their biological evaluations.

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide C₁₆H₁₂N₆O₃ 336.31 Pyrazole, Benzo[d]oxazolone Not reported in evidence
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Chlorophenyl, Indole Brown amorphous solid
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8u) C₂₂H₂₂N₄O₃S 422.0 Ethoxyphenyl, Indole Light brown amorphous solid
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) C₂₀H₁₇N₅O₄S 423.0 Nitrophenyl, Indole Light brown amorphous powder
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8w) C₁₉H₁₇N₅O₂S 379.0 Pyridinyl, Indole Dark purple amorphous powder

Key Structural Differences

Core Modifications: The target compound lacks the sulfanyl (-S-) linker present in analogs 8t–8w, replacing it with a direct acetamide bond. This may enhance metabolic stability by reducing susceptibility to oxidative cleavage .

Substituent Effects: Electron-Withdrawing Groups: Compound 8v contains a nitro group, which increases polarity and may enhance binding to enzymes like lipoxygenase (LOX) through electrostatic interactions.

Table 2: Reported Bioactivities of Analogs

Compound ID LOX Inhibition (IC₅₀, μM) α-Glucosidase Inhibition (IC₅₀, μM) BChE Inhibition (IC₅₀, μM)
8t 32.4 ± 1.2 18.6 ± 0.8 45.3 ± 1.5
8u 28.9 ± 1.1 22.4 ± 1.1 38.7 ± 1.3
8v 25.7 ± 0.9 14.2 ± 0.6 29.8 ± 1.0
8w 41.2 ± 1.6 27.5 ± 1.4 53.6 ± 2.0
  • LOX Inhibition : The nitro group in 8v correlates with improved LOX inhibition (IC₅₀ = 25.7 μM), suggesting electron-withdrawing substituents enhance activity. The target compound’s benzo[d]oxazolone may mimic this effect but requires experimental validation.
  • α-Glucosidase Inhibition : Compound 8v also shows strong α-glucosidase inhibition (IC₅₀ = 14.2 μM), likely due to hydrogen bonding between the nitro group and the enzyme’s active site. The target compound’s oxadiazole-oxygen atoms could serve a similar role.
  • BChE Inhibition : The indole-containing analogs (8t–8w) exhibit moderate BChE inhibition, but the target compound’s pyrazole-benzo[d]oxazolone hybrid may offer selectivity for other cholinesterase isoforms.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The absence of a sulfanyl group in the target compound may reduce hydrophobicity compared to 8t–8w, though experimental logP data are needed.

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is C15H14N6O3, and it has unique functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H14N6O3
Molecular Weight314.31 g/mol
SMILESCC1=NN=C(N1)C(=O)N=C(C2=CC=CC=C2)C(=O)N(C)C(=O)O
InChI Key[Not provided in sources]

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole and pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • PANC-1 (pancreatic cancer)
    For example, one study reported an IC50 value of 0.65 µM for a related oxadiazole derivative against MCF-7 cells .
  • Mechanism of Action : The mechanism involves induction of apoptosis through pathways such as:
    • Activation of p53 signaling
    • Increased expression of pro-apoptotic factors like caspase-3 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

ModificationEffect on Activity
Substitution on the pyrazoleEnhanced potency against cancer cells
Variations in oxadiazole coreAltered cytotoxic profiles

Case Studies

Several studies have focused on related compounds demonstrating promising results:

  • Study on Oxadiazole Derivatives : A study highlighted that certain oxadiazole derivatives exhibited higher potency than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets involved in cancer progression, suggesting potential for development as therapeutic agents .

Q & A

Basic: What are the common synthetic routes for this compound, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring. A general route includes:

  • Step 1: Condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under reflux to form the oxadiazole precursor.
  • Step 2: Coupling with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
  • Characterization: Key intermediates are monitored via TLC and confirmed using ¹H/¹³C NMR and mass spectrometry (MS) . Recrystallization in solvents like pet-ether or ethanol-DMF ensures purity .

Basic: Which analytical techniques are most effective for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., oxadiazole C-2 vs. C-5 substitution) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding binding interactions .

Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yield?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control: Reflux at 80–100°C for 4–6 hours maximizes cyclization efficiency .
  • Catalysis: Triethylamine (TEA) or NaHCO₃ neutralizes HCl byproducts during chloroacetyl chloride coupling .
  • Design of Experiments (DoE): Systematic variation of parameters (time, solvent ratio) identifies optimal conditions .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger): Predicts binding affinity to enzymes (e.g., kinases) by simulating ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations (GROMACS): Analyzes stability of ligand-protein complexes over time .
  • QSAR Modeling: Correlates structural features (e.g., oxadiazole electronegativity) with activity trends .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Assays: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
  • Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity .
  • Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Basic: What are critical steps in recrystallization to ensure high purity?

Answer:

  • Solvent Pair Selection: Use a high-boiling solvent (DMF) and low-boiling antisolvent (water) for gradual crystallization .
  • Cooling Rate: Slow cooling (1–2°C/min) prevents amorphous solid formation .
  • Filtration: Wash crystals with cold solvent to remove mother liquor impurities .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

Answer:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., oxadiazole cyclization) .
  • Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .
  • Green Chemistry Principles: Replace halogenated solvents with cyclopentyl methyl ether (CPME) for sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.